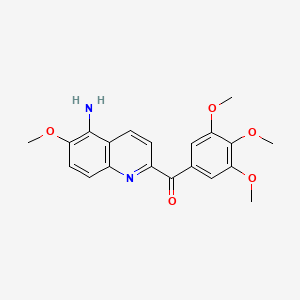

![molecular formula C14H7F6N3O B612228 6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B612228.png)

6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

GS967, also known as GS-458967, is a potent and selective inhibitor of cardiac late sodium current (late INa). It has been extensively studied for its antiarrhythmic properties, particularly in the context of cardiac arrhythmias. The compound is known for its ability to mitigate and reverse proarrhythmic consequences induced by various agents .

Scientific Research Applications

GS967 has a wide range of scientific research applications, including:

Cardiology: It is extensively used in the study of cardiac arrhythmias and the development of antiarrhythmic therapies.

Pharmacology: GS967 serves as a model compound for studying sodium channel inhibition and its effects on cardiac electrophysiology.

Drug Development: The compound is used in the development of new therapeutic agents targeting sodium channels for various cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GS967 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of advanced organic synthesis techniques, including the formation of triazolo and pyridine rings .

Industrial Production Methods: Industrial production of GS967 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms, including solid and solution forms, for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: GS967 primarily undergoes reactions related to its interaction with sodium channels. It exhibits use-dependent block (UDB) of sodium current, which is a key feature of its antiarrhythmic action .

Common Reagents and Conditions: The compound is typically studied in the presence of sodium channel enhancers or inhibitors to evaluate its efficacy. Common reagents include ATX-II, a late sodium current enhancer, and E-4031, an IKr inhibitor .

Major Products Formed: The primary product of GS967’s interaction with sodium channels is the inhibition of late sodium current, which helps in stabilizing cardiac action potentials and reducing arrhythmias .

Mechanism of Action

GS967 exerts its effects by selectively inhibiting the late sodium current in cardiac myocytes. This inhibition is achieved through a use-dependent block mechanism, where the compound preferentially binds to and stabilizes the inactivated state of sodium channels. This action reduces the persistent sodium current and helps in normalizing cardiac action potentials .

Comparison with Similar Compounds

GS967 is often compared with other sodium channel inhibitors, such as:

Ranolazine: Another late sodium current inhibitor, but GS967 has shown more potent use-dependent block of sodium current.

Lidocaine: A well-known sodium channel blocker used as a local anesthetic and antiarrhythmic agent.

Eleclazine (GS-6615): Similar to GS967, eleclazine also inhibits late sodium current, but GS967 has demonstrated more potent effects in various models.

Properties

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVBKJITJDHASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: How does GS967 interact with cardiac ion channels, and what are the downstream effects of this interaction?

A: GS967 primarily targets the human cardiac voltage-gated sodium channel, which plays a crucial role in the generation and propagation of electrical signals within the heart [, ]. Specifically, GS967 exhibits a dual mechanism of action:

Q2: How does the efficacy of GS967 compare to other known sodium channel blockers in preclinical models?

A: Preclinical studies using rabbit models have shown that GS967 demonstrates superior efficacy in suppressing arrhythmias compared to existing sodium channel blockers like flecainide and ranolazine []. Specifically, GS967 exhibited higher potency in reducing both experimentally-induced and ischemia-induced arrhythmias, highlighting its potential as a promising antiarrhythmic agent []. This superior efficacy is likely linked to its dual mechanism of action, targeting both late and peak sodium currents with distinct mechanisms [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

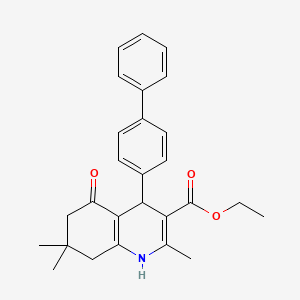

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)

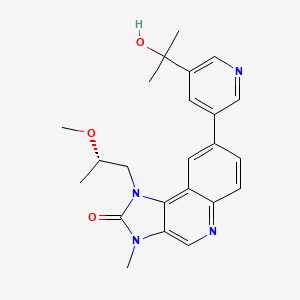

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)